6-Methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and an aminoethylpyrazole moiety at the 2-position. It belongs to a broader class of compounds known as N-benzothiazol-2-yl benzamide derivatives []. These derivatives have gained significant attention in scientific research due to their potential biological activities, particularly as allosteric activators of human glucokinase [].
6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a bioactive compound that belongs to the class of benzothiazole derivatives. It is characterized by its unique molecular structure, which includes a benzothiazole core and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
The compound is cataloged under the chemical identifier 1177362-65-0 and has been featured in various scientific publications and databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications.
This compound can be classified as:
The synthesis of 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically involves multi-step reactions that incorporate various reagents and catalysts.
The molecular structure of 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can be described as follows:
The InChI Key for this compound is YOIHJADVIZVXNG-UHFFFAOYSA-N, which provides a standardized way to describe its chemical structure in databases.
6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action of 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine primarily relates to its interactions at the molecular level with biological targets.
Research indicates that compounds with benzothiazole structures often exhibit activity against various biological targets including enzymes and receptors involved in disease processes. The specific mechanism may involve:
Relevant data from studies indicate that these properties can vary based on synthesis methods and purity levels.
6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has potential applications in scientific research:
Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, has evolved into a privileged scaffold in medicinal chemistry since its initial discovery in the late 19th century. Early applications focused on dyes and industrial chemicals, but the mid-20th century witnessed a paradigm shift toward therapeutic exploitation. The structural versatility of benzothiazole allows for systematic modifications at the C-2, C-6, and N-1 positions, enabling fine-tuning of electronic properties, lipophilicity, and steric conformation. This adaptability has led to clinically significant agents, such as the antineoplastic drug 2-(4-aminophenyl)benzothiazole (NSC 674495) and the muscle relaxant methocarbamol [8].
Recent decades have seen intensified research into benzothiazole derivatives for combating infectious diseases, particularly tuberculosis (TB). The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains has necessitated novel chemotypes with distinct mechanisms of action. Benzothiazoles address this need through their ability to inhibit mycobacterial targets like decaprenylphosphoryl-β-D-ribose oxidase (DprE1), essential for cell wall biosynthesis. Hybrid derivatives incorporating benzothiazole with other pharmacophores (e.g., pyrazoles, triazoles) demonstrate enhanced activity against both drug-susceptible and resistant TB strains, positioning benzothiazole as a critical scaffold in anti-infective drug discovery [3] [8].
Table 1: Evolution of Benzothiazole Derivatives in Therapeutics
Era | Key Derivatives | Therapeutic Application | Chemical Advancement |
---|---|---|---|
Pre-1960s | Unsubstituted benzothiazoles | Dyes/Industrial chemicals | Basic synthesis methods |
1960s–1990s | 2-Aminobenzothiazoles | Muscle relaxants | C-2 functionalization |
2000s–Present | 6-Methoxybenzothiazoles; Hybrid scaffolds | Antitubercular/anticancer agents | Molecular hybridization; Rational drug design |
The bioactivity of benzothiazole derivatives is profoundly influenced by substituents at strategic positions. The 6-methoxy group (–OCH₃) serves dual roles:
Concurrently, the pyrazole moiety contributes critical pharmacophoric elements:
Hybridization of benzothiazole and pyrazole leverages complementary pharmacological properties to overcome limitations of singular scaffolds. This synergy operates through three mechanisms:
Table 2: Hybridization Strategies for Benzothiazole-Pyrazole Derivatives
Linker Type | Example Structure | Target Affinity (IC₅₀) | Advantage |
---|---|---|---|
Direct C–C bond | 2-(1H-Pyrazol-3-yl)benzothiazole | 5.2 µM (DprE1) | Rigidity; Metabolic stability |
Ethyl spacer | 6-Methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine | 1.8 µM (DprE1) | Conformational flexibility; Enhanced solubility |
Amide linkage | N-(6-Methoxybenzothiazol-2-yl)pyrazole-4-carboxamide | 3.7 µM (DprE1) | Strong H-bonding; Target specificity |
The structural and pharmacological evidence underscores benzothiazole-pyrazole hybrids as a promising frontier for anti-infective development, particularly against intractable pathogens like M. tuberculosis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1